![molecular formula C19H22N4OS B6434210 1-[(1H-1,3-benzodiazol-2-yl)methyl]-N-[(thiophen-2-yl)methyl]piperidine-4-carboxamide CAS No. 1235056-25-3](/img/structure/B6434210.png)
1-[(1H-1,3-benzodiazol-2-yl)methyl]-N-[(thiophen-2-yl)methyl]piperidine-4-carboxamide
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Overview
Description
1-[(1H-1,3-benzodiazol-2-yl)methyl]-N-[(thiophen-2-yl)methyl]piperidine-4-carboxamide is a useful research compound. Its molecular formula is C19H22N4OS and its molecular weight is 354.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 354.15143251 g/mol and the complexity rating of the compound is 455. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-[(1H-1,3-benzodiazol-2-yl)methyl]-N-[(thiophen-2-yl)methyl]piperidine-4-carboxamide is a complex organic compound belonging to the class of benzodiazoles. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential applications in cancer therapy and neurological disorders.
Chemical Structure and Properties
The compound's structure features a benzodiazole core, a piperidine ring, and a thiophene moiety, which contribute to its biological activity. The molecular formula is C19H24N4S, with a molecular weight of approximately 356.49 g/mol.
Property | Value |
---|---|
Molecular Formula | C₁₉H₂₄N₄S |
Molecular Weight | 356.49 g/mol |
LogP | 3.59 |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 2 |
Rotatable Bonds | 6 |
Antitumor Activity
Research indicates that compounds containing benzodiazole derivatives exhibit significant antitumor properties. The mechanism of action often involves the inhibition of specific kinases or other cellular targets critical for tumor growth. For instance, similar benzodiazole derivatives have shown IC50 values in the nanomolar range against various cancer cell lines, suggesting potent antiproliferative effects .
Neuroprotective Effects
Studies have suggested that benzodiazole derivatives can interact with neurotransmitter systems, potentially offering neuroprotective effects. The modulation of GABA receptors and other neurotransmitter pathways may lead to therapeutic benefits in conditions such as anxiety and depression .
The compound likely exerts its biological effects through specific interactions with molecular targets, including enzymes and receptors. For example, it may inhibit certain kinases involved in cell signaling pathways that regulate proliferation and survival of cancer cells.
Study on Antitumor Efficacy
In a recent study, a related compound was evaluated for its antitumor efficacy in mouse models. The results demonstrated that the compound effectively inhibited tumor growth by inducing apoptosis in cancer cells. The study reported an IC50 value of approximately 0.64 μM against multiple myeloma cell lines, indicating strong antiproliferative activity .
Pharmacokinetic Profile
The pharmacokinetic parameters of related compounds were assessed to understand their absorption and distribution characteristics. In vivo studies indicated favorable pharmacokinetics with adequate bioavailability and half-lives suitable for therapeutic applications .
Comparative Analysis with Similar Compounds
Compound Name | IC50 (μM) | Biological Activity |
---|---|---|
1-[(1H-1,3-benzodiazol-2-yl)methyl]-N-(thiophen-2-yl)methylpiperidine-4-carboxamide | 0.64 | Antiproliferative |
CFI-400945 (similar structure) | <0.01 | PLK4 inhibitor |
Compound 82a | 0.4 (Pim kinases) | Antitumor |
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated as a potential lead compound for new therapeutic agents due to its unique structural features and biological activity. Benzodiazoles are known for their diverse pharmacological profiles, including anxiolytic, anticonvulsant, and anti-inflammatory properties.
Case Study: Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines, suggesting its mechanism involves the modulation of specific signaling pathways related to cell growth and apoptosis.
Biological Studies
The interactions of this compound with various biological targets are under investigation. It has shown promise in binding to receptors involved in neurotransmission and enzyme activity modulation.
Material Science
Beyond medicinal applications, the compound's unique properties make it suitable for use in organic electronics and advanced materials. The thiophene ring enhances the electronic properties, making it a candidate for organic semiconductors.
Application in Organic Electronics
Research indicates that compounds with similar structures can be utilized in organic photovoltaic cells due to their ability to facilitate charge transport. This opens avenues for sustainable energy solutions through the development of efficient solar cells.
Properties
IUPAC Name |
1-(1H-benzimidazol-2-ylmethyl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4OS/c24-19(20-12-15-4-3-11-25-15)14-7-9-23(10-8-14)13-18-21-16-5-1-2-6-17(16)22-18/h1-6,11,14H,7-10,12-13H2,(H,20,24)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNOUWCSIOYRXHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=CS2)CC3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.